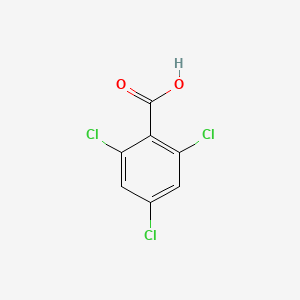

2,4,6-Trichlorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,4,6-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFFVQBMVYYTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075329 | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-43-1 | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BWG1HX6CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trichlorobenzoic Acid (CAS 50-43-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and toxicological profile of 2,4,6-Trichlorobenzoic acid (CAS 50-43-1). The information is presented to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid.[1][2] It typically appears as a white to beige or light brown crystalline solid.[3] The presence of three chlorine atoms on the benzene ring and a carboxylic acid group confers distinct chemical and physical properties that are valuable in various synthetic applications.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃Cl₃O₂ | [4] |

| Molecular Weight | 225.46 g/mol | [5] |

| CAS Number | 50-43-1 | [4] |

| Melting Point | 160-164 °C | [5] |

| Boiling Point | 329.7 ± 37.0 °C at 760 mmHg | [6] |

| pKa | 1.40 ± 0.25 | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [3] |

| Appearance | Beige to light brown crystalline powder. | [3] |

Synthesis of this compound

A common and established pathway for the synthesis of this compound involves the Friedel-Crafts acylation of 1,3,5-trichlorobenzene, followed by an oxidation reaction and subsequent acidification.[7] This method is advantageous due to its relatively low cost and the ease of separation and purification of the final product.[7]

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis from 1,3,5-Trichlorobenzene

This protocol is a generalized procedure based on established chemical principles for the synthesis of this compound.[7][8]

Step 1: Friedel-Crafts Acylation

-

In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 1,3,5-trichlorobenzene and a Lewis acid catalyst such as anhydrous aluminum trichloride.[7]

-

While stirring, gradually add an acylating reagent, for example, acetyl chloride.[7] The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

After the addition is complete, heat the reaction mixture to promote the reaction. The specific temperature and reaction time will depend on the chosen reactants and scale.[7]

-

Upon completion, the reaction mixture contains 1-alkylcarbonyl-2,4,6-trichlorobenzene.

Step 2: Oxidation

-

The crude 1-alkylcarbonyl-2,4,6-trichlorobenzene is then subjected to an oxidation reaction.[7]

-

A suitable oxidizing agent, such as sodium hypochlorite (bleach), is used in the presence of a base like sodium hydroxide.[7]

-

The mixture is heated and stirred for a sufficient period to ensure complete oxidation to the corresponding carboxylate salt.[7]

Step 3: Acidification and Purification

-

After cooling the reaction mixture, it is carefully acidified with a strong acid, such as hydrochloric acid, to a pH of less than 1.[7] This protonates the carboxylate salt, precipitating the this compound.

-

The precipitated solid is collected by filtration and washed with water to remove inorganic salts and excess acid.[7]

-

The crude product can be further purified by recrystallization from a suitable solvent to achieve high purity.[8]

Analytical Methods

The quantification and identification of this compound are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques for the analysis of chlorobenzoic acids.[9][10]

General Experimental Workflow for Analysis

Caption: General analytical workflow.

HPLC Method (Proposed)

-

Column: A C18 stationary phase is a suitable starting point.[10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of acid like phosphoric or formic acid) and an organic phase (e.g., acetonitrile or methanol).[10][11]

-

Flow Rate: Typically around 1.0 mL/min.[10]

-

Detection: UV detection at a wavelength between 265-280 nm is expected to provide good sensitivity.[10]

Method validation should be performed according to ICH guidelines, including assessments of linearity, accuracy, precision, specificity, and robustness.[10]

Toxicological Profile

The toxicological data for this compound itself is limited. Much of the available information is on the structurally related compound, 2,4,6-trichlorophenol. It is important to distinguish between the data for these two compounds.

Table 2: Summary of Toxicological Data

| Endpoint | Finding | Compound | Reference(s) |

| Acute Toxicity | Causes skin and eye irritation. May cause respiratory irritation. | This compound | [12][13] |

| Reproductive Toxicity | Not classified as a reproductive toxicant. | This compound | [12] |

| At high doses (1000 mg/kg), maternal toxicity was observed in rats, but no primary reproductive effects. | 2,4,6-Trichlorophenol | [14] | |

| Carcinogenicity | Not classifiable as to its carcinogenicity to humans (Group D). | This compound | [12] |

| Reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals (caused lymphomas, leukemia, and liver tumors). | 2,4,6-Trichlorophenol | [15] | |

| Genotoxicity | No specific data available for this compound. | - |

Biological Activity and Mechanism of Action

The primary documented biological activity of this compound is as a herbicide.[3] Its mechanism of action in plants involves interfering with their metabolic processes, leading to disrupted growth and eventual death.[3] In the context of drug development, its utility lies in its role as a chemical intermediate for synthesizing more complex molecules.[2] The trichloro-substituted benzene ring provides a sterically hindered and electronically modified scaffold that can be used to create novel pharmaceutical compounds with specific binding properties.[2] There is currently a lack of specific information on its interaction with mammalian or human biological signaling pathways.

Safety and Handling

This compound is classified as an irritant.[12][13] Appropriate personal protective equipment (PPE) should be used when handling this compound.

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Handling and Storage:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

-

Storage: Store in a cool, dry place in a tightly sealed container.[3]

First Aid Measures:

-

After Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[12]

-

After Skin Contact: Wash with plenty of soap and water. Get medical advice/attention if irritation occurs.[12]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention if irritation persists.[12]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical advice/attention.[12]

References

- 1. Long-term toxicology and carcinogenicity of 2,4,6-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. This compound 50-43-1 [sigmaaldrich.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. CN1746147A - Preparation of 2,4,6-trichloromethane acid - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. This compound | C7H3Cl3O2 | CID 5764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Evaluation of the reproductive toxicology of 2,4,6-trichlorophenol in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2,4,6-Trichlorophenol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

physical and chemical properties of 2,4,6-Trichlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4,6-Trichlorobenzoic acid. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of key workflows.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1] Its structure, featuring a carboxylic acid group sterically hindered by two ortho-substituted chlorine atoms, confers unique reactivity, making it a valuable intermediate in organic synthesis.[2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₃O₂ | [3][4] |

| Molecular Weight | 225.46 g/mol | [3][5] |

| Appearance | White to light yellow/orange crystalline powder | [1][6] |

| Melting Point | 160-164 °C | [3][6][7][8] |

| Boiling Point | 329.7 ± 37.0 °C (Predicted) | [3][6][7] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| pKa | 1.40 ± 0.25 (Predicted) | [6][9] |

| LogP | 2.98 | [3] |

Table 2: Solubility Characteristics

| Solvent | Solubility | Notes | Source |

| Water | Low solubility | The presence of three chlorine atoms reduces hydrophilicity. Solubility can be influenced by pH; it may increase in alkaline conditions due to salt formation. | [1] |

| Methanol | Soluble | --- | [6][7] |

| Ethanol | Soluble | --- | [1][9] |

| Acetone | Soluble | --- | [1][9] |

| Non-polar solvents | Limited solubility | Due to the presence of the polar carboxylic acid group. | [1] |

Table 3: Spectroscopic Data

| Technique | Key Data Points | Source |

| Infrared (IR) | Characteristic peaks for O-H stretch (broad, ~3300-2500 cm⁻¹), C=O stretch (~1712 cm⁻¹), and C-Cl stretches. | [9] |

| ¹H NMR | Aromatic protons typically appear as a singlet or complex multiplet in the aromatic region. | [10] |

| ¹³C NMR | Signals for the carboxylic carbon, and aromatic carbons with and without chlorine substitution. | [11] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) and characteristic isotopic pattern for three chlorine atoms. | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the Friedel-Crafts acylation of 1,3,5-trichlorobenzene, followed by oxidation.[9] The following is a representative protocol.

Materials:

-

1,3,5-Trichlorobenzene

-

Acetyl chloride

-

Anhydrous aluminum trichloride

-

Sodium hypochlorite solution (bleach)

-

Hydrochloric acid

-

Appropriate organic solvents (e.g., for extraction and washing)

Procedure:

-

Friedel-Crafts Acylation:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 1,3,5-trichlorobenzene and anhydrous aluminum trichloride.

-

Heat the mixture to approximately 70°C.

-

Slowly add acetyl chloride to the reaction mixture while stirring.

-

After the addition is complete, increase the temperature to 90-95°C and maintain for 3-4 hours.

-

Cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The resulting solid, 2,4,6-trichloroacetophenone, is collected by filtration, washed with water, and dried.

-

-

Oxidation:

-

The crude 2,4,6-trichloroacetophenone is suspended in a sodium hypochlorite solution.

-

The mixture is heated to around 100°C with vigorous stirring for an extended period (e.g., 30 hours) to effect the haloform reaction.

-

The reaction mixture is then cooled to room temperature.

-

-

Work-up and Purification:

-

The cooled reaction mixture is acidified with concentrated hydrochloric acid to a pH of less than 1, which precipitates the crude this compound.

-

The precipitate is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried.

-

For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

-

Characterization Methods

2.2.1. Melting Point Determination

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small amount of the dried, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C/minute initially, and then the heating rate is slowed to 1-2 °C/minute as the temperature approaches the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse.

-

Spectral Width: -2 to 13 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 2-5 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled.

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: FTIR Spectrometer.

-

Sample Preparation (KBr Pellet):

-

A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

2.2.4. Mass Spectrometry (MS)

-

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS).

-

GC-MS Sample Preparation: The sample is dissolved in a volatile organic solvent. For carboxylic acids, derivatization (e.g., methylation) may be required to improve volatility.

-

LC-MS Sample Preparation: The sample is dissolved in the mobile phase.

-

Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS are common.

-

Data Acquisition: The mass spectrum is scanned over a relevant m/z range to detect the molecular ion and characteristic fragment ions. The isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6) is a key diagnostic feature.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Analytical Characterization Workflow

The following diagram outlines the logical flow for the analytical characterization of the synthesized this compound to confirm its identity and purity.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Chlorobenzoic acid(74-11-3) 13C NMR [m.chemicalbook.com]

- 5. 2,4,6-TRIBROMOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]

- 7. nbinno.com [nbinno.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. CN1746147A - Preparation of 2,4,6-trichloromethane acid - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

Synthesis of 2,4,6-Trichlorobenzoic Acid from 1,3,5-Trichlorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,4,6-trichlorobenzoic acid, a key intermediate in pharmaceutical and agricultural chemistry, starting from 1,3,5-trichlorobenzene. This document details the core chemical transformations, provides structured experimental protocols, and presents quantitative data to facilitate replication and optimization in a laboratory setting.

Introduction

This compound (2,4,6-TCBA) is a valuable organochlorine compound, notably utilized as a crucial reagent in the Yamaguchi esterification protocol for the synthesis of complex esters.[1] Its synthesis from the readily available precursor 1,3,5-trichlorobenzene can be accomplished through several strategic pathways. This guide will focus on two principal and effective methods:

-

Pathway A: Direct carboxylation of 1,3,5-trichlorobenzene via an organometallic intermediate.

-

Pathway B: A two-step sequence involving Friedel-Crafts acylation followed by a haloform reaction.

These methods offer reliable means to introduce a carboxylic acid functional group onto the trichlorinated aromatic ring.

Synthetic Pathways

Pathway A: Direct Carboxylation via Deprotonation

A straightforward method for the synthesis of this compound involves the deprotonation of 1,3,5-trichlorobenzene to form a potent nucleophile, which is then quenched with carbon dioxide.[1] This reaction typically proceeds through the formation of a Grignard or organolithium reagent.

Pathway B: Friedel-Crafts Acylation and Subsequent Oxidation

This pathway involves the introduction of an acetyl group onto the 1,3,5-trichlorobenzene ring via a Friedel-Crafts acylation, followed by the oxidation of the resulting methyl ketone to a carboxylic acid using the haloform reaction.[2][3]

Experimental Protocols

Pathway A: Direct Carboxylation via Grignard Reagent

Materials:

-

1,3,5-Trichlorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), aqueous solution

-

Iodine crystal (for initiation)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of 1,3,5-trichlorobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. The mixture is stirred until the magnesium is consumed.

-

Carboxylation: The Grignard reagent solution is cooled in an ice bath. Crushed dry ice is added portion-wise to the vigorously stirred solution. The reaction is exothermic. After the addition is complete, the mixture is stirred for an additional hour at room temperature.

-

Workup and Isolation: The reaction mixture is quenched by the slow addition of aqueous HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Pathway B: Friedel-Crafts Acylation and Haloform Reaction

Step 1: Friedel-Crafts Acylation of 1,3,5-Trichlorobenzene

Materials:

-

1,3,5-Trichlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride (CH₃COCl)

-

Dichloromethane (CH₂Cl₂) as solvent (optional)

-

Hydrochloric acid (HCl), aqueous solution

Procedure:

-

In a flask equipped with a stirrer, thermometer, reflux condenser, and a dropping funnel, add 1,3,5-trichlorobenzene and anhydrous aluminum chloride.[2]

-

Heat the mixture to 70°C.[2]

-

Slowly add acetyl chloride dropwise over 1.5 hours while maintaining the temperature.[2]

-

After the addition is complete, raise the temperature to 90-95°C and continue the reaction for 3-4 hours.[2]

-

Cool the reaction mixture and carefully pour it onto crushed ice and concentrated HCl.

-

The resulting solid, 2,4,6-trichloroacetophenone, is filtered, washed with water, and can be purified by recrystallization.

Step 2: Haloform Reaction of 2,4,6-Trichloroacetophenone

Materials:

-

2,4,6-Trichloroacetophenone

-

Sodium hypochlorite solution (bleach) or bromine/iodine in sodium hydroxide solution

-

Sodium hydroxide (NaOH)

-

Sodium sulfite (Na₂SO₃) (for quenching excess halogen)

-

Hydrochloric acid (HCl), aqueous solution

Procedure:

-

Dissolve 2,4,6-trichloroacetophenone in a suitable solvent like dioxane or THF.

-

Add an excess of sodium hypochlorite solution and aqueous sodium hydroxide.

-

Heat the mixture with stirring. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture and add sodium sulfite to destroy any unreacted hypochlorite.

-

Acidify the solution with concentrated HCl to precipitate the this compound.

-

Filter the solid product, wash with cold water, and dry.

-

The product can be further purified by recrystallization.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1,3,5-Trichlorobenzene | C₆H₃Cl₃ | 181.45 | 63-64 |

| This compound | C₇H₃Cl₃O₂ | 225.46 | 160-164[4] |

Table 2: Summary of Reaction Conditions for Pathway B (Friedel-Crafts Acylation)

| Parameter | Value | Reference |

| Molar Ratio (1,3,5-TCB : AlCl₃ : CH₃COCl) | 1 : 1.4 : 1.5 (approx.) | [2] |

| Initial Temperature | 70°C | [2] |

| Reaction Temperature | 90-95°C | [2] |

| Reaction Time | 3-4 hours | [2] |

Note: Yields are highly dependent on the specific reaction scale and purification methods employed and are therefore not listed as a fixed value.

Conclusion

The synthesis of this compound from 1,3,5-trichlorobenzene is a well-established process with multiple viable routes. The direct carboxylation via a Grignard reagent offers a more concise pathway, while the Friedel-Crafts acylation followed by haloform oxidation provides a classic and robust alternative. The choice of method may depend on the availability of reagents, desired scale, and the specific equipment at hand. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in their synthetic endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trichlorobenzoic Acid

This technical guide provides a comprehensive overview of the melting and boiling points of 2,4,6-Trichlorobenzoic acid, targeted towards researchers, scientists, and professionals in drug development. This document outlines key physical constants, detailed experimental methodologies for their determination, and logical diagrams illustrating the factors influencing these properties.

Physicochemical Data of this compound

This compound is a halogenated benzoic acid derivative with the chemical formula C₇H₃Cl₃O₂.[1] Its molecular weight is 225.46 g/mol .[1][2][3] The compound typically appears as a white to light yellow crystalline powder.[4]

Quantitative Data Summary

The melting and boiling points of this compound from various sources are summarized in the table below for ease of comparison.

| Property | Value | Source(s) |

| Melting Point | 160-164 °C (literature value) | [1][3][4] |

| 160-166 °C | [5] | |

| 158-163 °C | [6] | |

| 163 °C | [7] | |

| 157 °C | [8] | |

| Boiling Point | 329.7 ± 37.0 °C (Predicted) | [1][4] |

| 329.7 °C at 760 mmHg | [6] | |

| 329.00 °C | [8] |

Experimental Protocols

While specific experimental reports for the determination of the melting and boiling points of this compound are not detailed in the provided literature, standard methodologies for organic compounds are applicable. The following sections describe generalized protocols for these measurements.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.[9] The presence of impurities typically lowers and broadens the melting point range.[9]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)[9]

-

Thermometer[10]

-

Heating medium (e.g., mineral oil or liquid paraffin)[10][11]

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is placed on a clean, dry surface like a watch glass and finely powdered with a spatula.[9][11]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample.[9][10] The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end.[9][10] This process is repeated until a sample column of 1-2 mm is achieved.[10]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[10][11] This assembly is then immersed in a heating bath (e.g., liquid paraffin in a beaker or a dedicated melting point apparatus).[10][11]

-

Heating and Observation: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature distribution.[10] The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the observed melting point.[10] For accurate results, the heating rate should be slow, especially near the expected melting point.[11]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9][11]

Apparatus:

Procedure:

-

Sample Preparation: Approximately 3 mL of the liquid to be tested is placed in a clean, dry test tube along with a few boiling chips to ensure smooth boiling.[9] For smaller quantities, a small amount of liquid can be placed in an ignition tube with a sealed capillary tube inverted within it.[11]

-

Apparatus Setup: The test tube is clamped and lowered into a water or oil bath in a beaker.[9] A thermometer is positioned so that its bulb is just above the surface of the liquid.[9]

-

Heating and Observation: The bath is heated gradually.[9] As the liquid boils, its vapor will heat the thermometer bulb. The temperature will rise and then stabilize. This constant temperature is recorded as the boiling point.[9] When using the inverted capillary method, the liquid is heated until a steady stream of bubbles emerges from the capillary. The heat is then removed, and the temperature at which the bubbling stops and the liquid begins to enter the capillary is recorded as the boiling point.[11]

Visualizations

The following diagrams illustrate logical relationships relevant to the physicochemical properties discussed.

Caption: Logical diagram of factors affecting a compound's melting point.

Caption: Experimental workflow for determining melting point via the capillary method.

References

- 1. This compound CAS#: 50-43-1 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 2,4,6-三氯苯甲酸 | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound, 94% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Page loading... [guidechem.com]

- 7. This compound [stenutz.eu]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. davjalandhar.com [davjalandhar.com]

Spectroscopic and Synthetic Profile of 2,4,6-Trichlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2,4,6-trichlorobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. The document details its infrared (IR) and nuclear magnetic resonance (NMR) spectral data, outlines the experimental protocols for these analytical techniques, and presents a significant synthetic application.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. Due to the nature of publicly available data, some specific values are not fully detailed. However, characteristic absorption and resonance regions are provided based on established principles of spectroscopy.

Infrared (IR) Spectroscopy Data

Table 1: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600-1450 | Medium-Strong | C=C aromatic ring stretch |

| ~1300 | Medium | C-O stretch |

| Below 1000 | Strong | C-Cl stretch |

Note: The data presented is based on typical values for benzoic acid derivatives. A gas-phase IR spectrum is available in the NIST/EPA Gas-Phase Infrared Database, though specific peak values are not listed here.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~7.5 | Singlet | 2H | Ar-H |

Note: The exact chemical shifts can vary depending on the solvent used. Data availability is indicated on platforms such as ChemicalBook.[2]

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O |

| ~135-140 | C-Cl |

| ~130 | C-H |

| ~128 | C-COOH |

Note: Specific peak assignments require further analysis. The availability of ¹³C NMR data is mentioned by sources like PubChem and SpectraBase.[3]

Experimental Protocols

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: A small amount of this compound is finely ground with spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.

-

Spectral Analysis: ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum. All chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).[4]

Synthetic Application: The Yamaguchi Esterification

This compound is a precursor to 2,4,6-trichlorobenzoyl chloride, a crucial reagent in the Yamaguchi esterification. This reaction is particularly useful for the synthesis of sterically hindered esters and macrolactones.

The process begins with the conversion of this compound to its more reactive acid chloride derivative, typically by treatment with thionyl chloride (SOCl₂).[5] The resulting 2,4,6-trichlorobenzoyl chloride is then used in the esterification reaction.

The following diagram illustrates the workflow for the synthesis of 2,4,6-trichlorobenzoyl chloride from this compound.

Caption: Synthesis of 2,4,6-Trichlorobenzoyl Chloride.

The subsequent Yamaguchi esterification involves the reaction of the synthesized 2,4,6-trichlorobenzoyl chloride with a carboxylic acid to form a mixed anhydride. This intermediate then reacts with an alcohol in the presence of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), to yield the desired ester.

The following diagram outlines the key steps of the Yamaguchi esterification.

Caption: Yamaguchi Esterification Workflow.

References

The Pivotal Role of 2,4,6-Trichlorobenzoic Acid as a Versatile Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichlorobenzoic acid, a seemingly unassuming chemical intermediate, holds a significant position in the landscape of modern organic synthesis and drug discovery. Its unique structural features, characterized by a sterically hindered aromatic ring and a reactive carboxylic acid moiety, render it an invaluable tool for chemists. This technical guide provides an in-depth exploration of the synthesis, key reactions, and diverse applications of this compound and its derivatives, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and experimental workflows are presented to equip researchers with the practical knowledge required to effectively utilize this versatile building block in their scientific endeavors.

Introduction

This compound (TCBA) is a crystalline solid that serves as a crucial precursor in a multitude of chemical transformations.[1][2] Its primary claim to fame lies in its conversion to 2,4,6-trichlorobenzoyl chloride, famously known as the Yamaguchi reagent, which is instrumental in the Yamaguchi esterification—a powerful method for the synthesis of esters, particularly macrolactones, under mild conditions.[1][3] Beyond this cornerstone application, TCBA and its derivatives are integral to the synthesis of a variety of complex molecules, including non-steroidal selective glucocorticoid receptor agonists, substituted coumarins, and antimicrobial saphenamycin analogs.[4][5][6] This guide will systematically detail the synthesis of TCBA and its transformation into key reactive intermediates, followed by a comprehensive overview of its applications, complete with detailed experimental procedures.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the deprotonation of 1,3,5-trichlorobenzene followed by carboxylation with carbon dioxide.[1] An alternative industrial method involves the acylation of 1,3,5-trichlorobenzene, followed by oxidation.[7]

Synthesis via Carboxylation of 1,3,5-Trichlorobenzene

This method offers a straightforward route to TCBA with good yields.

Experimental Protocol:

-

Deprotonation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place 1,3,5-trichlorobenzene and a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).

-

Cool the reaction mixture to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium, to the stirred solution. The reaction is typically monitored by the formation of a precipitate.

-

Carboxylation: Once the deprotonation is complete, bubble dry carbon dioxide gas through the reaction mixture or add crushed dry ice.

-

Allow the reaction to warm to room temperature.

-

Work-up: Quench the reaction with water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the this compound.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data:

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |

| 1,3,5-Trichlorobenzene | n-Butyllithium, Carbon Dioxide | Diethyl Ether | 2-4 hours | 85-95% |

Synthesis Workflow:

Caption: Synthesis of this compound.

Key Intermediate: 2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent)

The conversion of this compound to its corresponding acid chloride is a critical step for many of its applications, most notably the Yamaguchi esterification.

Synthesis of 2,4,6-Trichlorobenzoyl Chloride

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux and maintain for several hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2,4,6-trichlorobenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Quantitative Data:

| Starting Material | Reagent | Catalyst | Reaction Time | Yield (%) |

| This compound | Thionyl Chloride | DMF | 2-3 hours | >95% |

Applications in Organic Synthesis

Yamaguchi Esterification

The Yamaguchi esterification is a mild and efficient method for the formation of esters, particularly in cases involving sterically hindered alcohols and carboxylic acids.[8][9][10] It is widely employed in the total synthesis of complex natural products.[10]

Reaction Mechanism:

The reaction proceeds through the formation of a mixed anhydride between the carboxylic acid and 2,4,6-trichlorobenzoyl chloride, which is then nucleophilically attacked by the alcohol in the presence of a stoichiometric amount of 4-dimethylaminopyridine (DMAP).[3][11]

Experimental Protocol (General Procedure):

-

To a solution of the carboxylic acid in an anhydrous aprotic solvent (e.g., THF or toluene), add triethylamine (Et₃N).

-

Add 2,4,6-trichlorobenzoyl chloride and stir the mixture at room temperature to form the mixed anhydride.

-

In a separate flask, dissolve the alcohol and 4-dimethylaminopyridine (DMAP) in the same solvent.

-

Slowly add the solution of the mixed anhydride to the alcohol/DMAP solution at room temperature.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

Quantitative Data for a Representative Yamaguchi Esterification:

| Carboxylic Acid | Alcohol | Reagents | Solvent | Reaction Time | Yield (%) |

| (S)-Ibuprofen | (R)-Menthol | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Toluene | 12 hours | 92% |

Yamaguchi Esterification Workflow:

Caption: Yamaguchi Esterification Workflow.

Synthesis of Non-Steroidal Selective Glucocorticoid Receptor Agonists

Derivatives of this compound have been utilized in the synthesis of non-steroidal selective glucocorticoid receptor (GR) agonists. These compounds aim to retain the anti-inflammatory benefits of glucocorticoids while minimizing their metabolic side effects. The trichlorobenzoyl moiety can serve as a key structural element for interacting with the GR ligand-binding domain.

Glucocorticoid Receptor Signaling Pathway:

Glucocorticoids exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon ligand binding, the GR translocates to the nucleus where it can either activate gene transcription by binding to Glucocorticoid Response Elements (GREs) or repress the activity of other transcription factors, such as NF-κB, which is a key mediator of inflammation.[4][12][13] Selective GR agonists are designed to preferentially engage the transrepression pathway.

Caption: Glucocorticoid Receptor Signaling Pathway.

Synthesis of 3,4,7-Trisubstituted Coumarins

Coumarins are a class of compounds with diverse biological activities. 2,4,6-Trichlorobenzoyl chloride can be used to synthesize 3-aryl coumarins by reacting with substituted 2-hydroxy benzaldehydes and phenylacetic acids.[5][14]

Experimental Protocol (General Procedure):

-

To a solution of a substituted 2-hydroxy benzaldehyde and a phenylacetic acid derivative in an appropriate solvent (e.g., toluene), add a base such as N-methylmorpholine.

-

Add 2,4,6-trichlorobenzoyl chloride (or cyanuric chloride as an alternative) to the reaction mixture.

-

Heat the reaction mixture to reflux for several hours.

-

Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain the 3-aryl coumarin.

Quantitative Data for a Representative Coumarin Synthesis:

| 2-Hydroxybenzaldehyde | Phenylacetic Acid | Reagent | Solvent | Reaction Time | Yield (%) |

| Salicylaldehyde | Phenylacetic acid | Cyanuric chloride, N-methylmorpholine | Toluene | 6 hours | 85% |

Solid-Phase Synthesis of Saphenamycin Analogs

This compound derivatives can be used in the solid-phase synthesis of analogs of saphenamycin, a natural product with antimicrobial activity.[6] Solid-phase synthesis allows for the rapid generation of a library of analogs for structure-activity relationship studies.[15][16]

Experimental Workflow for Solid-Phase Synthesis:

Caption: Solid-Phase Synthesis Workflow.

Conclusion

This compound is a remarkably versatile and powerful chemical intermediate. Its ready conversion to the Yamaguchi reagent has cemented its importance in the synthesis of complex esters and macrolides. Furthermore, its utility extends to the construction of diverse molecular scaffolds found in medicinally relevant compounds such as non-steroidal selective glucocorticoid receptor agonists and coumarins. The detailed protocols and workflows presented in this guide are intended to serve as a valuable resource for researchers, enabling them to harness the full potential of this important building block in their synthetic endeavors and drug discovery programs. The continued exploration of the reactivity and applications of this compound and its derivatives will undoubtedly lead to further innovations in chemical synthesis and medicinal chemistry.

References

- 1. Trichlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN1746147A - Preparation of 2,4,6-trichloromethane acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Yamaguchi Esterification [organic-chemistry.org]

- 10. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 14. Coumarin synthesis [organic-chemistry.org]

- 15. bachem.com [bachem.com]

- 16. google.com [google.com]

A Comprehensive Toxicological Profile of 2,4,6-Trichlorobenzoic Acid

Affiliation: Google Research

Abstract

This technical guide provides a detailed toxicological profile of 2,4,6-Trichlorobenzoic acid (CAS No. 50-43-1), a chlorinated aromatic carboxylic acid. The document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. It consolidates available data on the chemical and physical properties, toxicokinetics, acute toxicity, irritation potential, and specific target organ toxicity. Notably, this review identifies significant data gaps in the areas of genotoxicity, carcinogenicity, reproductive toxicity, and ecotoxicity. To address the practical needs of the intended audience, standardized experimental protocols for key toxicological endpoints are described, and workflows are visualized using the DOT language. All quantitative data are presented in tabular format for clarity and ease of comparison.

Chemical Identity and Physical Properties

This compound is a synthetic organochlorine compound.[1] It presents as a beige to light brown crystalline powder at ambient temperatures.[2] While sparingly soluble in water, it shows good solubility in organic solvents such as methanol, ethanol, and acetone.[2][3] It has been used as a reactant in chemical synthesis, including for flame retardant monomers and antimicrobial agents.[2]

| Property | Value | Reference(s) |

| CAS Number | 50-43-1 | [4][5] |

| Molecular Formula | C₇H₃Cl₃O₂ | [4][6] |

| Molecular Weight | 225.46 g/mol | [6] |

| Appearance | Beige to light brown crystalline powder | [2] |

| Melting Point | 160-164 °C | [3][4] |

| Boiling Point | 329.7 ± 37.0 °C (Predicted) | [3][4] |

| n-Octanol/Water Partition Coefficient (LogP) | 2.98 | [4] |

| pKa | 1.40 ± 0.25 (Predicted) | [2] |

| Solubility | Soluble in Methanol | [3] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

There is a significant lack of data regarding the toxicokinetic profile of this compound in mammalian systems. No studies detailing its absorption, distribution, metabolism, or excretion following oral, dermal, or inhalation exposure in humans or experimental animals were identified in the public domain.

In microbial systems, this compound has been identified as a metabolite. For instance, the bacterium Alcaligenes sp. Y42 metabolizes 2,4,6-Trichlorobiphenyl to this compound, albeit slowly.[7] Certain microbial communities can also utilize it as a sole source of carbon and energy.[3] The metabolism of the related isomer, 2,3,6-trichlorobenzoate, has been studied in Brevibacterium sp., indicating that bacterial systems can de-halogenate and degrade these compounds.[8][9]

Toxicological Profile

Acute Toxicity

The primary available acute toxicity data is from a study in mice via subcutaneous administration.

| Test Type | Species | Route | Dose | Toxic Effects Observed | Reference(s) |

| LD₅₀ | Rodent - mouse | Subcutaneous | 1200 mg/kg | Behavioral: altered sleep time, muscle weakness; Lungs: dyspnea | [2][4] |

The acute oral toxicity is assessed using a fixed dose procedure to identify a dose that causes evident toxicity but not mortality.

-

Animals: Healthy, young adult rodents (typically female rats), nulliparous and non-pregnant. Animals are caged individually and acclimated for at least 5 days before dosing.

-

Dose Levels: Dosing is initiated at a level expected to produce some signs of toxicity. Based on the subcutaneous LD₅₀, an initial oral dose might be selected from fixed levels of 300 mg/kg or 2000 mg/kg.

-

Procedure:

-

A single animal is dosed. If it survives, four additional animals are dosed sequentially at the same level.

-

If the first animal dies, the next lower fixed dose level is used for a new cohort.

-

The substance is administered as a single dose by gavage using a stomach tube.

-

-

Observations: Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity), and body weight changes for up to 14 days.

-

Pathology: All animals are subjected to a gross necropsy at the end of the observation period.

Irritation and Sensitization

This compound is classified as an irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5]

-

Skin Irritation: Causes skin irritation (H315).[2][3][5][10]

-

Eye Irritation: Causes serious eye irritation (H319).[2][3][5][10]

-

Respiratory Irritation: May cause respiratory irritation (H335).[2][3][5][10]

No data on skin sensitization potential were found.

Genotoxicity

No studies evaluating the genotoxic or mutagenic potential of this compound were identified. This represents a critical data gap in its toxicological profile.

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.

-

Strains: A set of bacterial strains with known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon is used. These mutations render the bacteria unable to synthesize the essential amino acid, making them reliant on an external supply for growth.

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S-9 mix), typically derived from the livers of rats treated with an enzyme-inducing agent like Aroclor 1254 or phenobarbital. This is crucial as some chemicals only become mutagenic after metabolism.

-

Procedure:

-

The bacterial tester strain, the test chemical at various concentrations, and the S-9 mix (if required) are combined.

-

The mixture is plated on a minimal agar medium that lacks the specific amino acid the tester strain cannot synthesize.

-

Plates are incubated for 48-72 hours.

-

-

Endpoint: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the amino acid will grow and form visible colonies. The number of revertant colonies is counted. A dose-dependent increase in revertant colonies compared to a negative control indicates a positive (mutagenic) result.

Carcinogenicity

No carcinogenicity studies on this compound in animals or epidemiological data in humans are available. A Safety Data Sheet notes its carcinogenicity as "Not classified".[10]

For context, the structurally related compound 2,4,6-Trichlorophenol has been classified by the U.S. EPA as a Group B2, probable human carcinogen, based on evidence of liver tumors, lymphomas, and leukemia in animal studies.[11][12] However, it is critical to note that this classification applies to a different chemical and cannot be directly extrapolated to this compound without specific data.

This study evaluates the carcinogenic potential of a substance following long-term exposure in animals.

-

Animals: Typically, two rodent species (e.g., rat and mouse) of both sexes are used.

-

Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should induce minimal toxicity (e.g., a 10% reduction in body weight gain) without significantly altering lifespan.

-

Administration: The test substance is administered daily, typically mixed in the diet or drinking water, for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).

-

Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

-

Pathology: A full necropsy is performed on all animals. All organs and tissues are examined macroscopically. Tissues from all control and high-dose animals, and all tissues with gross lesions from all animals, are examined microscopically.

-

Endpoint: The incidence of tumors in the treated groups is statistically compared with the incidence in the control group to determine carcinogenic potential.

Reproductive and Developmental Toxicity

No data are available to assess the reproductive or developmental toxicity of this compound.[10] This is another major data gap.

Specific Target Organ Toxicity (STOT)

-

Single Exposure: Classified as STOT SE 3, with the potential to cause respiratory irritation.[5][10]

-

Repeated Exposure: Currently not classified for specific target organ toxicity following repeated exposure.[10]

Ecotoxicological Profile

No quantitative data on the toxicity of this compound to aquatic or terrestrial organisms were found. Its potential for persistence, bioaccumulation, and mobility in the environment has not been formally evaluated.[10]

Analytical Methods

While specific validated methods for this compound in biological matrices are not widely published, established methods for other chlorinated organic acids can be readily adapted.

-

Sample Preparation: The primary challenge is extracting the analyte from the matrix (e.g., plasma, urine, tissue). This typically involves:

-

Liquid-Liquid Extraction (LLE): Acidifying the sample to protonate the carboxylic acid, making it more soluble in organic solvents like methylene chloride or ethyl acetate.

-

Solid-Phase Extraction (SPE): Using a sorbent bed to retain the analyte, which is then eluted with a small volume of solvent.

-

-

Derivatization: For analysis by Gas Chromatography (GC), the carboxylic acid group is often derivatized (e.g., methylation to form the methyl ester) to increase its volatility and improve chromatographic performance.

-

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and specificity. The mass spectrometer can be operated in full-scan mode for identification or selected ion monitoring (SIM) mode for quantification at trace levels.

-

High-Performance Liquid Chromatography (HPLC): Can be used to analyze the underivatized acid, typically coupled with an ultraviolet (UV) detector or a mass spectrometer (LC-MS).

-

Conclusion

The toxicological profile of this compound is incomplete. Available data indicate it is acutely toxic at high doses in mice (subcutaneous LD₅₀ of 1200 mg/kg) and is a skin, eye, and respiratory irritant.[2][4][10] However, there is a critical lack of information regarding its toxicokinetics, genotoxicity, carcinogenicity, reproductive toxicity, and ecotoxicity. Based on the available information, the primary hazards are related to acute irritation upon direct contact. Given the data gaps, a comprehensive risk assessment for chronic human exposure cannot be performed. Further research is strongly recommended to address these deficiencies, particularly concerning genotoxic and carcinogenic potential, to ensure a complete understanding of the risks associated with this compound.

References

- 1. Trichlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound | CAS#:50-43-1 | Chemsrc [chemsrc.com]

- 5. This compound | C7H3Cl3O2 | CID 5764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Cometabolism of the herbicide 2,3,6-trichlorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. epa.gov [epa.gov]

- 12. 2,4,6-Trichlorophenol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

safety and handling precautions for 2,4,6-Trichlorobenzoic acid

An In-Depth Technical Guide to the Safe Handling of 2,4,6-Trichlorobenzoic Acid

Introduction

This compound (CAS No. 50-43-1) is a chemical compound utilized in various laboratory and research settings, including as a reactant in the synthesis of non-steroidal selective glucocorticoid receptor agonists, flame retardant monomers, and antimicrobial agents.[1][2] Given its hazardous properties, a comprehensive understanding of its safety and handling precautions is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the material's hazards, safe handling protocols, and emergency procedures, compiled from safety data sheets and chemical databases.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[3][4]

Hazard Statements:

Precautionary Statements (Selected):

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3][6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 50-43-1 | [3][4] |

| Molecular Formula | C₇H₃Cl₃O₂ | [3][4] |

| Molecular Weight | 225.46 g/mol | |

| Appearance | Beige to light brown crystalline powder | [2] |

| Melting Point | 160-164 °C | [1][7] |

| pKa | 1.40 ± 0.25 (Predicted) | [1][2] |

| Solubility | Soluble in methanol; sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [1][2] |

Toxicological Data

Toxicological information is crucial for assessing the potential health risks associated with exposure. The available acute toxicity data is summarized in the table below.

Note: The source materials for this guide provide the results of toxicological studies but do not include the detailed experimental protocols. The information should be used for hazard awareness and risk assessment.

| Test | Route | Species | Value | Toxic Effects Observed | Source(s) |

| LD50 (Lethal Dose, 50%) | Subcutaneous | Mouse | 1200 mg/kg | Altered sleep time, muscle weakness, dyspnea (difficulty breathing) | [7] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[3][8]

-

Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[3]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles that meet European Standard EN 166 or OSHA's regulations in 29 CFR 1910.133.[6][8] A face shield may be necessary for splash protection.[3][9]

-

Hand Protection: Wear durable, chemical-resistant protective gloves (e.g., nitrile) inspected prior to use.[3][6][10]

-

Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat or chemical-resistant apron, to prevent skin exposure.[3][6][9]

-

Respiratory Protection: For operations generating significant dust or in cases of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a suitable particulate filter (e.g., N95 dust mask).[6]

Hygiene Measures

-

Handle in accordance with good industrial hygiene and safety practices.[6]

-

Wash hands and face thoroughly after handling the substance.[11]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][10]

-

Contaminated clothing should be removed and washed before reuse.[3][11]

Storage Conditions

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First Aid Measures

-

General Advice: In case of an accident or if you feel unwell, seek immediate medical advice and show the safety data sheet to the doctor.[3][11]

-

Inhalation: Move the exposed person to fresh air at once.[13] If breathing is difficult or has stopped, provide artificial respiration.[3][5] Get medical attention.[3][6]

-

Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected skin area with plenty of soap and water.[3][6] If skin irritation occurs or persists, get medical advice.[3][13]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13] Remove contact lenses if present and easy to do.[3][5] Continue rinsing and get immediate medical attention.[3][6][11]

-

Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[3][6] Never give anything by mouth to an unconscious person.[3] Get medical attention.[3][5]

Accidental Release Measures

-

Ensure adequate ventilation.[3]

-

Wear appropriate personal protective equipment as described in Section 4.2.[3]

-

For cleanup, sweep or shovel the spilled solid material into an appropriate, labeled container for disposal.[3][11] Minimize the generation of dust during this process.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO₂), dry powder, or water spray.[3]

-

Special Hazards: The substance is combustible.[11] Thermal decomposition can generate hazardous gases, including carbon oxides (CO, CO₂) and hydrogen chloride.[3][5]

-

Protective Equipment for Firefighters: Firefighters should wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[3]

Workflow and Process Diagrams

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Logical workflow for the safe handling of this compound.

Caption: First aid response protocol for various routes of exposure.

References

- 1. This compound CAS#: 50-43-1 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound | C7H3Cl3O2 | CID 5764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound | CAS#:50-43-1 | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

- 9. trimaco.com [trimaco.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Degradation Pathways of 2,4,6-Trichlorobenzoic Acid in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the degradation pathways of 2,4,6-trichlorobenzoic acid (2,4,6-TCBA) in soil. Due to the limited direct research on 2,4,6-TCBA, this document synthesizes information from studies on related chlorinated benzoic acid isomers and other chlorinated aromatic compounds to propose putative degradation pathways. It also includes detailed experimental protocols for researchers investigating the environmental fate of this compound.

Introduction

This compound is a chlorinated aromatic carboxylic acid. While not as extensively studied as some other chlorinated phenols and benzoic acids, its persistence and potential toxicity in the environment are of concern. Understanding its degradation pathways in soil is crucial for assessing its environmental risk and developing effective bioremediation strategies. The degradation of chlorinated aromatic compounds in soil is primarily a biological process, driven by a diverse range of soil microorganisms. Both aerobic and anaerobic conditions can lead to the breakdown of these compounds, albeit through different biochemical mechanisms.

Proposed Aerobic Degradation Pathway

Under aerobic conditions, the microbial degradation of chlorinated aromatic compounds is typically initiated by oxygenase enzymes. For 2,4,6-TCBA, a putative aerobic degradation pathway can be proposed based on the well-established mechanisms for other chlorobenzoates. This pathway likely involves initial hydroxylation and subsequent ring cleavage.

The proposed pathway involves the following key steps:

-

Dioxygenation: A dioxygenase enzyme would likely catalyze the initial attack on the aromatic ring, incorporating two hydroxyl groups and removing the carboxyl group. This would lead to the formation of a chlorinated catechol.

-

Ring Cleavage: The resulting chlorinated catechol would then undergo ortho- or meta-cleavage, catalyzed by a catechol dioxygenase, breaking open the aromatic ring.

-

Further Metabolism: The ring-cleavage product would then be further metabolized through a series of reactions, eventually leading to intermediates of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, and ultimately mineralization to carbon dioxide, water, and chloride ions.

Proposed Anaerobic Degradation Pathway

Under anaerobic conditions, the primary mechanism for the breakdown of chlorinated aromatic compounds is reductive dechlorination, where chlorine atoms are removed from the aromatic ring and replaced with hydrogen atoms. This process is often carried out by specific groups of anaerobic bacteria that use the chlorinated compound as an electron acceptor in a process known as dehalorespiration.

A putative anaerobic degradation pathway for 2,4,6-TCBA can be inferred from studies on the anaerobic degradation of 2,3,6-trichlorobenzoic acid, which is reductively dehalogenated to 2,5-dichlorobenzoate.

The proposed pathway involves:

-

Reductive Dechlorination: A series of reductive dechlorination steps would sequentially remove the chlorine atoms from the benzoic acid ring. The order of removal would depend on the specific microorganisms and enzymes involved.

-

Formation of Benzoic Acid: The complete dechlorination would result in the formation of benzoic acid.

-

Ring Cleavage and Fermentation: Benzoic acid is a well-known biodegradable compound under anaerobic conditions and would be further metabolized through ring reduction and cleavage, eventually being fermented to methane and carbon dioxide by a consortium of anaerobic microorganisms.

Quantitative Data on Persistence

Direct quantitative data on the degradation rate and half-life of 2,4,6-TCBA in soil is scarce. However, studies on the persistence of its isomer, 2,3,6-trichlorobenzoic acid (2,3,6-TBA), provide an indication of the likely environmental fate of 2,4,6-TCBA. These studies have shown that 2,3,6-TBA is highly persistent in soil.

| Compound | Soil Type | Application Rate (lb/A) | Persistence | Reference |

| 2,3,6-Trichlorobenzoic acid | Silty clay loam | 16 | Persisted for 11 years | [1] |

| 2,3,6-Trichlorobenzoic acid | Various | Not specified | Highly resistant to microbial degradation | [2] |

Based on this data, it is reasonable to infer that this compound is also likely to be a persistent compound in the soil environment with a long half-life.

Experimental Protocols

To investigate the degradation of this compound in soil, a soil microcosm study can be conducted. The following protocol outlines a general approach, incorporating a specific analytical method for the detection of 2,4,6-TCBA and other chlorobenzoic acid isomers.[3]

Soil Microcosm Setup

-

Soil Collection and Characterization: Collect soil from the desired location. Sieve the soil to remove large debris and homogenize. Characterize the soil for key parameters such as pH, organic matter content, texture, and microbial biomass.

-

Microcosm Preparation: Distribute a known amount of soil (e.g., 100 g) into individual glass containers (microcosms).

-

Spiking with 2,4,6-TCBA: Prepare a stock solution of 2,4,6-TCBA in a suitable solvent (e.g., acetone). Spike the soil in the microcosms to achieve the desired initial concentration. Allow the solvent to evaporate completely.

-

Moisture Adjustment: Adjust the moisture content of the soil to a specific level (e.g., 60% of water holding capacity).

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). For aerobic studies, ensure adequate aeration. For anaerobic studies, purge the microcosms with an inert gas (e.g., nitrogen) and seal them.

-

Sampling: At predetermined time intervals, sacrifice replicate microcosms for analysis.

Analytical Method for Chlorobenzoic Acids in Soil

The following method is adapted from a validated procedure for the determination of 15 chlorobenzoic acid isomers in soil.[3]

-

Accelerated Solvent Extraction (ASE):

-

Mix the soil sample with a drying agent (e.g., diatomaceous earth).

-

Extract the sample using an ASE system with a solvent mixture of 1% acetic acid in hexane and acetone (1:1, v/v).

-

Extraction conditions: Pressure of 10.34 MPa and temperature of 150°C.

-

-

Extract Concentration:

-

Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.

-

Add dimethyl sulfoxide (DMSO) to the extract to prevent the volatilization of the chlorobenzoic acids during the final concentration step.

-

-

High-Performance Liquid Chromatography (HPLC) Analysis:

-

Column: C18 XBridge column.

-

Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.

-

Detection: UV detector. The linear range of determination for 2,4,6-TCBA is 10-120 μg/mL with a limit of quantification (LOQ) of 10 μg/mL.[3]

-

Conclusion

The degradation of this compound in soil is a complex process that is not yet fully understood. Based on the available literature for related compounds, it is likely that both aerobic and anaerobic microbial degradation can occur, albeit slowly, leading to the eventual mineralization of the compound. The high persistence of the isomeric 2,3,6-trichlorobenzoic acid suggests that 2,4,6-TCBA may also have a long half-life in soil environments. Further research, utilizing robust experimental designs and sensitive analytical methods as outlined in this guide, is necessary to elucidate the specific microorganisms, enzymes, and metabolic intermediates involved in the degradation of this compound and to accurately quantify its persistence in different soil types. This knowledge will be critical for developing effective risk assessment and bioremediation strategies for sites contaminated with this compound.

References